molecular formula C17H18Cl2N2O3S B12456756 2-{[4-(2,4-Dichlorophenoxy)butanoyl]amino}-4,5-dimethylthiophene-3-carboxamide

2-{[4-(2,4-Dichlorophenoxy)butanoyl]amino}-4,5-dimethylthiophene-3-carboxamide

Cat. No.: B12456756
M. Wt: 401.3 g/mol
InChI Key: YWLBZODDKVJPQK-UHFFFAOYSA-N
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Description

2-[4-(2,4-Dichlorophenoxy)butanamido]-4,5-dimethylthiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring substituted with a carboxamide group, a butanamido group, and a dichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,4-dichlorophenoxy)butanamido]-4,5-dimethylthiophene-3-carboxamide typically involves multiple steps:

    Formation of the Dichlorophenoxybutanoic Acid: This step involves the reaction of 2,4-dichlorophenol with butyric acid under acidic conditions to form 2,4-dichlorophenoxybutanoic acid.

    Amidation Reaction: The dichlorophenoxybutanoic acid is then reacted with an amine, such as 4,5-dimethylthiophene-3-amine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 2-[4-(2,4-dichlorophenoxy)butanamido]-4,5-dimethylthiophene-3-carboxamide may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process typically includes:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under controlled conditions.

    Continuous Monitoring: The reaction progress is continuously monitored using analytical techniques such as high-performance liquid chromatography (HPLC).

    Isolation and Purification: The compound is isolated and purified using industrial-scale purification methods, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,4-Dichlorophenoxy)butanamido]-4,5-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Oxidized thiophene derivatives

    Reduction: Amino derivatives of the compound

    Substitution: Substituted phenoxy derivatives

Scientific Research Applications

2-[4-(2,4-Dichlorophenoxy)butanamido]-4,5-dimethylthiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2,4-dichlorophenoxy)butanamido]-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with a similar dichlorophenoxy group.

    4-(2,4-Dichlorophenoxy)butyric Acid: A related compound with a butyric acid moiety.

    2,4,5-Trichlorophenoxyacetic Acid: Another herbicide with a trichlorophenoxy group.

Uniqueness

2-[4-(2,4-Dichlorophenoxy)butanamido]-4,5-dimethylthiophene-3-carboxamide is unique due to the presence of the thiophene ring and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H18Cl2N2O3S

Molecular Weight

401.3 g/mol

IUPAC Name

2-[4-(2,4-dichlorophenoxy)butanoylamino]-4,5-dimethylthiophene-3-carboxamide

InChI

InChI=1S/C17H18Cl2N2O3S/c1-9-10(2)25-17(15(9)16(20)23)21-14(22)4-3-7-24-13-6-5-11(18)8-12(13)19/h5-6,8H,3-4,7H2,1-2H3,(H2,20,23)(H,21,22)

InChI Key

YWLBZODDKVJPQK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)C

Origin of Product

United States

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